REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8]C)=[C:4]([CH3:10])[CH:3]=1.[CH3:11][O:12][CH:13](Cl)Cl.C(=O)(O)[O-].[Na+]>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:13]([O:12][CH3:11])=[C:6]([CH:7]=1)[CH:5]=[O:8] |f:2.3|
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Name
|
|
Quantity
|
700 mL
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Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=C(C=C1)OC)C
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Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
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COC(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over a three minute period at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was then added dropwise
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 minutes at 0° C.
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
|
The residue was chromatographed on a silica gel (300 g) column
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Type
|
CUSTOM
|
Details
|
Fractions of 15 ml each were collected
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a white solid (8.9 g)
|
Type
|
CUSTOM
|
Details
|
This solid was rechromatographed on silica gel (300 g)
|
Type
|
WASH
|
Details
|
eluting with hexane (15 ml fractions)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C=O)C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 17.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |